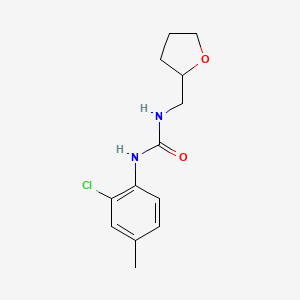
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been studied for its potential use in scientific research. CMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of ion channels in the brain. Specifically, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain neurotransmitter receptors, including the GABA-A receptor. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anticonvulsant and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its specificity for certain ion channels and neurotransmitter receptors. This can allow researchers to study the function and regulation of these targets in a more precise manner. However, one limitation of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea and its effects on ion channels and neurotransmitter receptors. Finally, the development of new analogs of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea could provide insights into the structure-activity relationships of this compound and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then treated with ammonia to yield 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea.
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the regulation of ion channels in the brain. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain ion channels, which could provide insights into their function and regulation.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-4-5-12(11(14)7-9)16-13(17)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUERMUYSWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

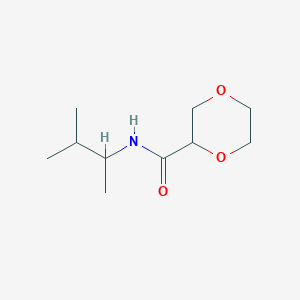
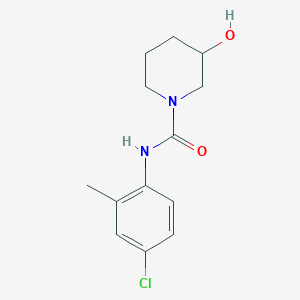
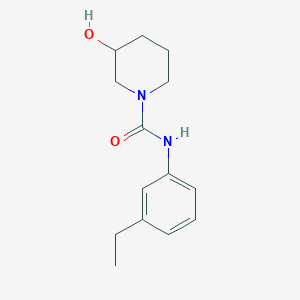
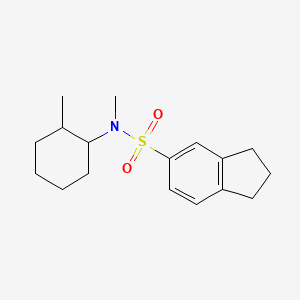


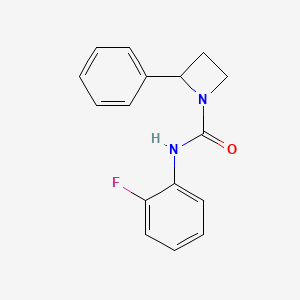


![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
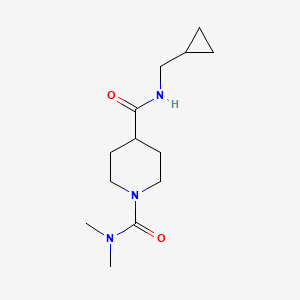
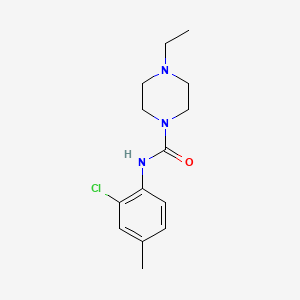
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)